

# X-ray crystallographic analysis of 2-(4-Chlorophenoxy)acetonitrile derivatives

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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)acetonitrile

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A Comparative Guide to the X-ray Crystallographic Analysis of 2-(4-Chlorophenoxy)acetic Acid Derivatives

This guide provides a comparative analysis of the X-ray crystallographic data of derivatives related to **2-(4-chlorophenoxy)acetonitrile**. Due to the limited availability of crystallographic data for the exact title compound, this guide focuses on closely related structures containing the 4-chlorophenoxy moiety. The analysis aims to offer insights into the structural similarities and differences arising from various functional groups attached to the phenoxyacetic core, which is of significant interest to researchers, scientists, and drug development professionals.

### **Data Presentation**

The following tables summarize the key crystallographic data for a selection of 2-(4-chlorophenoxy)acetic acid derivatives, providing a basis for objective comparison.

Table 1: Crystallographic Data of 2-(4-chlorophenoxy)acetic Acid and its Derivatives



Com pou nd Nam e	For mul a	Crys tal Syst em	Spa ce Gro up	a (Å)	b (Å)	c (Å)	α (°)	β (°)	y (°)	Z	Ref.
2,4- Dichl orop heno xyac etic acid	C <sub>8</sub> H <sub>6</sub> Cl <sub>2</sub> O 3	Tricli nic	P-1	9.13 1(2)	7.82 7(2)	7.25 2(2)	111. 39(3)	105. 79(3)	90.8 7(3)	2	[1]
2-(4- chlor ophe noxy )-N- [4-(4- meth ylph enyl) -1,3- thiaz ol-2- yl]ac etam ide	C19H 15Cl N2O2 S	Orth orho mbic	Pca2	-	-	-	-	-	-	-	[2]
(2- Meth yl-4- (2- meth ylbe nzoyl )- phen	C17H 18N2 O3	Mon oclini c	P21/ C	7.70 1(8)	7.15 1(5)	28.3 23(3)	90	104. 639( 4)	90	4	[3]



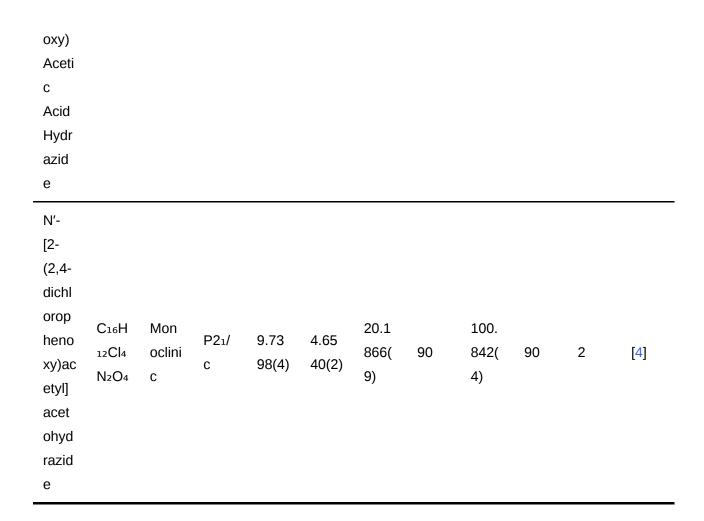


Table 2: Selected Bond Lengths and Angles



Compound	Bond	Length (Å)	Bond	Angle (°)	Ref.
2,4- Dichlorophen oxyacetic acid	C-O (ether)	-	C-O-C (ether)	-	[1]
2-(4- chlorophenox y)-N-[4-(4- methylphenyl )-1,3-thiazol- 2- yl]acetamide	C-O (ether)	-	C-O-C (ether)	-	[2]
(2-Methyl-4- (2- methylbenzoy I)-phenoxy) Acetic Acid Hydrazide	N-H···O	-	C-O-C (ether)	-	[3]
N'-[2-(2,4- dichlorophen oxy)acetyl]ac etohydrazide	N-H···O	1.94	C-N-N-C	180.0	[4]

Note: Dashes indicate data not explicitly provided in the abstract or easily accessible text of the search results.

# **Experimental Protocols**

The methodologies employed in the X-ray crystallographic analysis of these derivatives follow a standard workflow.

Synthesis and Crystallization:

The synthesis of these derivatives typically involves the reaction of a substituted phenol with an appropriate halo-acetyl derivative. For instance, 2-(4-chlorophenoxy)-N-[4-(4-







methylphenyl)-1,3-thiazol-2-yl]acetamide was synthesized by reacting 2-(4-chlorophenoxy)acetic acid with 4-(4-methylphenyl)thiazol-2-amine in the presence of a coupling agent.[2] Single crystals suitable for X-ray diffraction are generally obtained by slow evaporation from an appropriate solvent.

### Data Collection:

Single-crystal X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is mounted on a goniometer and cooled to a specific temperature (e.g., 293 K) to minimize thermal vibrations.

#### Structure Solution and Refinement:

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F<sup>2</sup>. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

# **Mandatory Visualization**

The following diagrams illustrate the general workflow of X-ray crystallography and the logical relationship in the synthesis of a derivative.



# Sample Preparation Synthesis of Derivative Purification Single Crystal Growth Data Collection Crystal Mounting X-ray Diffraction Data Acquisition Structure Determination Structure Solution (Direct Methods) Structure Refinement Validation

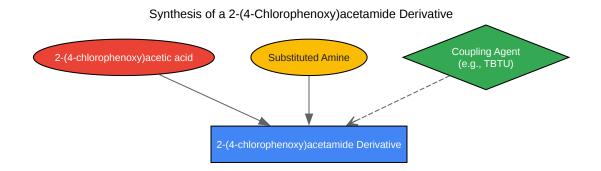
### General Workflow for X-ray Crystallographic Analysis

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Final\_Structure

Caption: General experimental workflow for X-ray crystallographic analysis.





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Caption: Logical relationship in the synthesis of a derivative.

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## References

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